2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid
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Overview
Description
2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound has a molecular formula of C15H17NO2S and a molecular weight of 275.37 g/mol .
Preparation Methods
The synthesis of 2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid involves several steps. One common method includes the reaction of mesityl chloride with 2-methylthiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antifungal activity by disrupting fungal cell membranes .
Comparison with Similar Compounds
2-(4-Mesityl-2-methylthiazol-5-yl)acetic acid can be compared with other thiazole derivatives:
2-Mercapto-4-methyl-5-thiazoleacetic acid: Similar in structure but contains a mercapto group instead of a mesityl group.
2-(4-Methylthiazol-5-yl)ethyl decanoate: Another thiazole derivative with different functional groups and applications.
The uniqueness of this compound lies in its mesityl group, which imparts specific chemical and biological properties that are distinct from other thiazole derivatives .
Properties
Molecular Formula |
C15H17NO2S |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[2-methyl-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H17NO2S/c1-8-5-9(2)14(10(3)6-8)15-12(7-13(17)18)19-11(4)16-15/h5-6H,7H2,1-4H3,(H,17,18) |
InChI Key |
ATMRSQFZAPPTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)C)CC(=O)O)C |
Origin of Product |
United States |
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